Ethanamine, 2-(4-(3,4-dihydro-7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-,hydrochloride, trans-
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Overview
Description
Ethanamine, 2-(4-(3,4-dihydro-7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-,hydrochloride, trans-: is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a benzopyran moiety, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, 2-(4-(3,4-dihydro-7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-,hydrochloride, trans- involves multiple steps. The process typically begins with the preparation of the benzopyran core, followed by the introduction of the ethanamine group. Key reagents used in this synthesis include methoxybenzene, phenylacetylene, and various catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions and continuous flow processes. This ensures consistent quality and efficiency. The use of advanced technologies such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) is common to monitor the reaction progress and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethanamine, 2-(4-(3,4-dihydro-7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-,hydrochloride, trans- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Dimethyl sulfoxide (DMSO), methanol, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
Ethanamine, 2-(4-(3,4-dihydro-7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-,hydrochloride, trans- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of Ethanamine, 2-(4-(3,4-dihydro-7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-,hydrochloride, trans- involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit or activate signaling pathways involved in cell proliferation, apoptosis, or inflammation .
Comparison with Similar Compounds
Similar Compounds
Centchroman: A non-steroidal contraceptive with a similar benzopyran structure.
Tamoxifen: A selective estrogen receptor modulator used in breast cancer treatment.
Raloxifene: Another selective estrogen receptor modulator with applications in osteoporosis and breast cancer prevention.
Uniqueness
Ethanamine, 2-(4-(3,4-dihydro-7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-,hydrochloride, trans- stands out due to its unique combination of functional groups and its potential for diverse applications. Its structure allows for specific interactions with molecular targets, making it a valuable compound in both research and industrial settings .
Properties
CAS No. |
123886-71-5 |
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Molecular Formula |
C26H29NO3 |
Molecular Weight |
403.5 g/mol |
IUPAC Name |
2-[4-[(3S,4S)-7-methoxy-2,2-dimethyl-3-phenyl-3,4-dihydrochromen-4-yl]phenoxy]ethanamine |
InChI |
InChI=1S/C26H29NO3/c1-26(2)25(19-7-5-4-6-8-19)24(18-9-11-20(12-10-18)29-16-15-27)22-14-13-21(28-3)17-23(22)30-26/h4-14,17,24-25H,15-16,27H2,1-3H3/t24-,25+/m0/s1 |
InChI Key |
YWEKRBXPCZYEBB-LOSJGSFVSA-N |
Isomeric SMILES |
CC1([C@@H]([C@H](C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN)C4=CC=CC=C4)C |
Canonical SMILES |
CC1(C(C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN)C4=CC=CC=C4)C |
Origin of Product |
United States |
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